1,1-Dibutyl-4,4-diethyl-1,4-digerminane
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Overview
Description
1,1-Dibutyl-4,4-diethyl-1,4-digerminane is a heterocyclic organic compound with the molecular formula C16H36Ge2. It is a member of the digermacyclohexane family, characterized by the presence of germanium atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-4,4-diethyl-1,4-digerminane typically involves the reaction of germanium tetrachloride with butyl and ethyl Grignard reagents. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compounds. The general reaction scheme is as follows:
GeCl4+2BuMgCl+2EtMgCl→C16H36Ge2+4MgCl2
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to avoid oxidation. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-4,4-diethyl-1,4-digerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions produce various substituted digermacyclohexanes .
Scientific Research Applications
1,1-Dibutyl-4,4-diethyl-1,4-digerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying germanium’s biological interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 1,1-Dibutyl-4,4-diethyl-1,4-digerminane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The germanium atoms in the compound can form coordination complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutylgermacyclobutane
- 1,1-Dimethylgermacyclobutane
- 1,1-Diethylgermacyclododecane-6,7-dione
- 1,1-Diphenylgermacyclopentane
Uniqueness
1,1-Dibutyl-4,4-diethyl-1,4-digerminane stands out due to its specific substitution pattern and the presence of two germanium atoms within its ring structure. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
56437-95-7 |
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Molecular Formula |
C16H36Ge2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1,1-dibutyl-4,4-diethyl-1,4-digerminane |
InChI |
InChI=1S/C16H36Ge2/c1-5-9-11-18(12-10-6-2)15-13-17(7-3,8-4)14-16-18/h5-16H2,1-4H3 |
InChI Key |
HDPKBTVZZMASMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge]1(CC[Ge](CC1)(CC)CC)CCCC |
Origin of Product |
United States |
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